molecular formula C13H21NO2 B275961 2-{4-[(Butylamino)methyl]phenoxy}ethanol

2-{4-[(Butylamino)methyl]phenoxy}ethanol

Cat. No.: B275961
M. Wt: 223.31 g/mol
InChI Key: DZBHYWBNZNPZER-UHFFFAOYSA-N
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Description

2-{4-[(Butylamino)methyl]phenoxy}ethanol is a synthetic organic compound characterized by a phenoxy-ethanol backbone substituted with a butylamino-methyl group at the para position of the benzene ring.

  • Molecular formula: Estimated as $ C{13}H{21}NO_2 $, based on similar compounds .
  • Solubility: Likely soluble in polar solvents like ethanol and DMSO, inferred from related phenoxy-ethanol derivatives .
  • Synthesis: Likely involves nucleophilic substitution or condensation reactions, such as reacting 4-[(butylamino)methyl]phenol with ethylene oxide under reflux conditions .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-[4-(butylaminomethyl)phenoxy]ethanol

InChI

InChI=1S/C13H21NO2/c1-2-3-8-14-11-12-4-6-13(7-5-12)16-10-9-15/h4-7,14-15H,2-3,8-11H2,1H3

InChI Key

DZBHYWBNZNPZER-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC=C(C=C1)OCCO

Canonical SMILES

CCCCNCC1=CC=C(C=C1)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-{4-[(Butylamino)methyl]phenoxy}ethanol with five analogs from the evidence:

Compound Name (CAS No.) Molecular Weight Key Functional Groups Solubility Synthesis Method (Reference)
This compound ~235.3* Phenoxy, ethanol, butylamino-methyl Ethanol, DMSO (inferred) Reflux with amines/aldehydes
2-(4-Benzylphenoxy)ethanol (85983-26-2) 228.29 Phenoxy, ethanol, benzyl Organic solvents Nucleophilic substitution
2-(4-Phenylphenoxy)ethanol (19070-95-2) 214.26 Phenoxy, ethanol, biphenyl Not reported Similar to
2-[[(4-Methoxybenzyl)methylamino]ethanol (151696-86-5) 195.26 Methoxybenzyl, ethanol, methylamino Not reported Reductive amination
Methyl {4-[(butylamino)sulfonyl]phenoxy}acetate (664319-18-0) 301.36 Sulfonamide, ester, butylamino Not reported Sulfonation and esterification
[2-(4-Methylphenoxy)phenyl]methanol (25562-89-4) 214.26 Phenoxy, methanol, methyl Not reported Friedel-Crafts alkylation

*Estimated based on structural analogs.

Key Observations:
  • Solubility: Phenoxy-ethanol derivatives generally exhibit moderate polarity, enabling solubility in ethanol and DMSO, critical for pharmaceutical formulations .
Antifungal and Anti-inflammatory Potential:
  • Boronic Acid Analogs: While this compound lacks a boronic acid group, its amino-ethanol moiety may mimic the inhibitory effects of [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid against fungal histone deacetylases .
  • Anti-inflammatory Activity: Structural analogs like 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol () show significant inhibition of inflammatory markers (e.g., iNOS), suggesting that phenoxy-ethanol derivatives with hydrophilic substituents may share similar mechanisms .

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